molecular formula C12H17N3O B3045265 N-(3-piperazin-1-ylphenyl)acetamide CAS No. 103951-55-9

N-(3-piperazin-1-ylphenyl)acetamide

Cat. No.: B3045265
CAS No.: 103951-55-9
M. Wt: 219.28 g/mol
InChI Key: PSAHTRPCKTWOAH-UHFFFAOYSA-N
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Description

N-(3-piperazin-1-ylphenyl)acetamide is an organic compound with the molecular formula C12H17N3O. It is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-piperazin-1-ylphenyl)acetamide typically involves the reaction of 3-chloroaniline with piperazine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine group. The resulting intermediate is then acetylated using acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-piperazin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-piperazin-1-ylphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-piperazin-1-ylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may bind to voltage-sensitive sodium channels, influencing neuronal activity and providing anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperazin-1-yl)phenyl)acetamide
  • N-(4-(methylpiperazin-1-yl)phenyl)acetamide
  • N-(3-(methylpiperazin-1-yl)phenyl)acetamide

Uniqueness

N-(3-piperazin-1-ylphenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. This unique structure may result in distinct pharmacological profiles compared to its analogs .

Properties

IUPAC Name

N-(3-piperazin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-3-2-4-12(9-11)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAHTRPCKTWOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276288
Record name N-(3-piperazin-1-ylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103951-55-9
Record name N-(3-piperazin-1-ylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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